N-(Chloroacetoxy)succinimide
Overview
Description
N-(Chloroacetoxy)succinimide is an organochlorine compound with the molecular formula C6H6ClNO4. It is a white to off-white solid that is slightly soluble in chloroform and dimethyl sulfoxide. This compound is primarily used in the preparation of organometallic complexes and synthetic probes for protein labeling .
Mechanism of Action
Target of Action
N-(Chloroacetoxy)succinimide (NCAS) is an organochlorine compound primarily used in the preparation of organometallic complexes and other synthetic probes . Its primary targets are proteins, peptides, and amines . It acts as an electrophilic reagent, which means it has a tendency to attract electrons and react with nucleophilic (electron-rich) targets .
Mode of Action
The mode of action of NCAS involves its interaction with its targets through electrophilic substitution reactions . As an electrophilic reagent, NCAS can form covalent bonds with nucleophilic sites on proteins, peptides, and amines . This interaction results in the modification of these targets, which can lead to changes in their structure and function .
Biochemical Pathways
Given its role as an electrophilic reagent, it can be inferred that ncas may affect various biochemical pathways involving proteins, peptides, and amines . The downstream effects of these interactions would depend on the specific targets and the nature of the modifications induced by NCAS .
Pharmacokinetics
These properties would play a crucial role in determining the bioavailability of ncas and its ultimate effectiveness as a reagent .
Result of Action
The result of NCAS’s action is the modification of its targets, which can lead to changes in their structure and function . These changes can have various molecular and cellular effects, depending on the specific targets and the nature of the modifications .
Action Environment
The action, efficacy, and stability of NCAS can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other chemicals or reagents .
Biochemical Analysis
Biochemical Properties
N-(Chloroacetoxy)succinimide plays a crucial role in various biochemical reactions. It acts as an electrophilic reagent, facilitating the synthesis of peptides and amines by reacting with nucleophilic groups on biomolecules. This compound interacts with enzymes, proteins, and other biomolecules, forming covalent bonds that modify their structure and function. For instance, this compound is used in the preparation of organometallic complexes and synthetic probes for protein labeling . These interactions are essential for studying protein function and dynamics in biochemical research.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key biomolecules. For example, this compound can modify proteins involved in signal transduction, leading to changes in cellular responses . These modifications can impact cell proliferation, differentiation, and apoptosis, making this compound a valuable tool in cell biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This compound acts as an electrophile, reacting with amino, hydroxyl, and thiol groups on proteins and enzymes. These covalent modifications can inhibit or activate enzyme activity, alter protein-protein interactions, and affect gene expression. For instance, this compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis . These molecular interactions are fundamental to understanding the biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained modifications of proteins and enzymes . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects. These dosage-dependent effects are critical for optimizing experimental conditions and ensuring the safety of animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity and degradation. This compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . For example, this compound can inhibit enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Understanding these metabolic interactions is essential for elucidating the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biochemical activity and interactions with target biomolecules. These transport and distribution mechanisms are important for understanding the cellular effects of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, cytoplasm, or mitochondria, where it interacts with target proteins and enzymes. The subcellular localization of this compound is crucial for its role in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Chloroacetoxy)succinimide is synthesized from N-hydroxysuccinimide and chloroacetyl chloride. The reaction involves the esterification of N-hydroxysuccinimide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: N-(Chloroacetoxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroacetoxy group is replaced by other nucleophiles.
Oxidation Reactions: It can act as an oxidizing agent in certain organic reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Major Products:
Substitution Reactions: The major products are substituted succinimides.
Oxidation Reactions: The products depend on the specific substrates and conditions used but often include oxidized organic compounds.
Scientific Research Applications
N-(Chloroacetoxy)succinimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Chlorosuccinimide: Used as a chlorinating and oxidizing agent.
N-Bromosuccinimide: Similar to N-chlorosuccinimide but with bromine instead of chlorine.
N-Iodosuccinimide: The iodine analog of N-chlorosuccinimide.
Uniqueness: N-(Chloroacetoxy)succinimide is unique due to its specific reactivity and applications in protein labeling and organometallic complex synthesis. Its ability to act as an electrophilic reagent makes it particularly valuable in synthetic chemistry and biological research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZGNRBFMASABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501641 | |
Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27243-15-8 | |
Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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